2-(4-Bromobenzenesulfinyl)-5-nitropyridine
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Overview
Description
2-(4-Bromobenzenesulfinyl)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a bromobenzenesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzenesulfinyl)-5-nitropyridine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 5-nitropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzenesulfinyl)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: 2-(4-Bromobenzenesulfonyl)-5-nitropyridine.
Reduction: 2-(4-Bromobenzenesulfinyl)-5-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromobenzenesulfinyl)-5-nitropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzenesulfinyl)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The sulfinyl and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the nitro group on the pyridine ring.
2-(4-Bromobenzenesulfonyl)-5-nitropyridine: Similar but with a sulfonyl group instead of a sulfinyl group.
2-(4-Bromobenzenesulfinyl)-3-nitropyridine: Similar but with the nitro group at a different position on the pyridine ring.
Uniqueness
2-(4-Bromobenzenesulfinyl)-5-nitropyridine is unique due to the presence of both the sulfinyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups on the pyridine ring also influences the compound’s properties and applications.
Biological Activity
2-(4-Bromobenzenesulfinyl)-5-nitropyridine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring both a sulfinyl group and a nitro group attached to a pyridine ring, suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C10H8BrN2O2S
- Molecular Weight : 299.15 g/mol
Structural Features
- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.
- Nitro Group : A powerful electron-withdrawing group that can influence the compound's reactivity and biological interactions.
- Sulfinyl Group : Known for its ability to participate in redox reactions and interact with biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction could be facilitated by hydrogen bonding and electrostatic interactions due to its functional groups.
- Cellular Uptake : The presence of the nitro group may enhance cellular permeability, allowing the compound to enter cells more readily and exert its effects on intracellular targets.
Biological Activity
Research into the biological activity of this compound has indicated several potential applications:
Antimicrobial Activity
Studies have suggested that compounds with similar structures exhibit antimicrobial properties. The sulfinyl and nitro groups may contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
Preliminary investigations have indicated that this compound may possess anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells, possibly through the inhibition of specific signaling pathways.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various sulfinyl-containing compounds against a range of bacterial strains. Results indicated that this compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria.
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
4-Bromobenzenesulfonyl chloride | Structure | Limited antibacterial activity |
2-(4-Bromobenzenesulfonyl)-5-nitropyridine | Structure | Significant antimicrobial and anticancer activity |
2-(4-Bromobenzenesulfonyl)-3-nitropyridine | Structure | Moderate cytotoxicity |
Properties
IUPAC Name |
2-(4-bromophenyl)sulfinyl-5-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3S/c12-8-1-4-10(5-2-8)18(17)11-6-3-9(7-13-11)14(15)16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHRUGUFJAAYID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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